9,11-Octadecadiynoic acid, 8-hydroxy-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64144-77-0 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
8-hydroxyoctadeca-9,11-diynoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h17,19H,2-6,9-10,12-13,15-16H2,1H3,(H,20,21) |
InChI Key |
PAJZUMALTGAWTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC#CC(CCCCCCC(=O)O)O |
Origin of Product |
United States |
Natural Abundance and Biogenetic Pathways of 8 Hydroxy 9,11 Octadecadiynoic Acid
Enzymatic Mechanisms in Hydroxy Fatty Acid Biosynthesis
The formation of hydroxy fatty acids in biological systems is primarily an enzyme-catalyzed process. These enzymes introduce molecular oxygen or a hydroxyl group into a fatty acid substrate with high regio- and stereospecificity.
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids (PUFAs) to produce fatty acid hydroperoxides. These hydroperoxides are then typically reduced to the corresponding stable hydroxy fatty acids.
8,11-Linoleate Diol Synthase: Certain fungi, such as Aspergillus clavatus, express enzymes known as linoleate (B1235992) diol synthases (LDS). These enzymes can exhibit dioxygenase activity. For instance, 5,8-LDS oxidizes linoleic acid to (8R)-hydroperoxylinoleic acid ((8R)-HPODE), which is then isomerized to dihydroxy derivatives. nih.gov A related enzyme, 8,11-linoleate diol synthase from Penicillium chrysogenum, also produces 8-hydroperoxy intermediates from unsaturated fatty acids when expressed in recombinant E. coli. researchgate.net It is conceivable that a similar enzyme could act on a substrate with acetylenic bonds to produce an 8-hydroperoxy intermediate, which would then be reduced to 8-hydroxy-9,11-octadecadiynoic acid.
Omega-6 Linoleate Lipoxygenase: These enzymes, such as the one found in Burkholderia thailandensis, typically exhibit high specificity for the omega-6 position of linoleic acid, leading to the formation of 13-hydroxyoctadecadienoic acid (13-HODE). nih.gov While this specific enzyme favors the C-13 position, the broader family of lipoxygenases displays a wide range of positional specificities. It is plausible that an uncharacterized lipoxygenase could exist that specifically targets the C-8 position of a suitable octadecadiynoic acid precursor.
Fatty Acid Cyclooxygenase (COX): Cyclooxygenases, key enzymes in the prostaglandin (B15479496) synthesis pathway, can also oxygenate linoleic acid. wikipedia.orgnih.gov While their primary products from arachidonic acid are cyclic endoperoxides, they can produce monohydroxy fatty acids from linoleic acid. nih.govphysiology.org Although typically associated with the formation of 9-HODE and 13-HODE, the catalytic mechanism of COX enzymes involves radical intermediates, and under certain conditions or with atypical substrates, the formation of an 8-hydroxy product might be a minor possibility.
Microorganisms are a rich source of enzymes capable of modifying fatty acids in various ways, including hydroxylation.
Curvularia lunata for HODE: While specific information on Curvularia lunata producing 8-hydroxy fatty acids is limited, various fungi are known to be prolific producers of hydroxylated fatty acids.
Recombinant Escherichia coli: Engineered E. coli has emerged as a versatile platform for producing a wide array of valuable chemicals, including hydroxy fatty acids. nih.govunl.edunih.govfrontiersin.orgfrontiersin.org By expressing heterologous enzymes such as P450 monooxygenases or linoleate diol synthases, E. coli can be programmed to produce specific hydroxy fatty acids. nih.govnih.gov For example, E. coli expressing 8,11-linoleate diol synthase from Penicillium chrysogenum has been shown to convert oleic and palmitoleic acids into their corresponding 8-hydroperoxy derivatives. researchgate.net This technology could theoretically be adapted to produce 8-hydroxy-9,11-octadecadiynoic acid if a suitable enzyme and substrate are provided.
Sporobolomyces odorus: This yeast is known for its role in the biotransformation of fatty acids, particularly in the production of lactones. core.ac.uk Its metabolic pathways involve intermediates of the β-oxidation of linoleic acid, highlighting its enzymatic machinery for fatty acid modification.
Lactobacillus plantarum: Certain strains of this lactic acid bacterium can convert unsaturated fatty acids into hydroxy fatty acids. niph.go.jpjcchems.comjmb.or.kr For instance, Lactobacillus plantarum AKU 1009a possesses a linoleic acid Δ9 hydratase that converts linoleic acid to (S)-10-hydroxy-cis-12-octadecenoic acid. nih.gov This demonstrates the potential of lactic acid bacteria to harbor enzymes for fatty acid hydroxylation, although an 8-hydroxylating enzyme has not been specifically reported.
Burkholderia thailandensis: This bacterium produces an omega-6 linoleate lipoxygenase. nih.gov More recent studies have shown that the lipoxygenase from Burkholderia thailandensis (Bt-LOX) also exhibits hydroperoxide isomerase activity, leading to the formation of ketones and epoxy alcohols. wur.nlnih.gov Engineering the substrate binding pocket of Bt-LOX has been shown to alter its regioselectivity, suggesting that bacterial lipoxygenases could be modified to produce different positional isomers of hydroxy fatty acids. rawdatalibrary.netresearchgate.net
Cyanobacteria: These photosynthetic microorganisms are known to possess lipoxygenases. acs.orgacs.org Some cyanobacterial lipoxygenases, when expressed in E. coli, have shown high activity in converting linoleic acid to 13S-HODE. acs.org Cyanobacteria also contain other novel fatty acid oxygenases, such as a linoleate 10S-dioxygenase found in Nostoc punctiforme, which works in tandem with a catalase-related protein. nih.gov The diverse enzymatic repertoire of cyanobacteria makes them a potential, though as yet unconfirmed, source of novel hydroxy fatty acids.
Table 1: Examples of Microbial Systems in Hydroxy Fatty Acid Biotransformation
| Microorganism | Enzyme/Pathway | Substrate(s) | Product(s) |
|---|---|---|---|
| Recombinant E. coli | 8,11-Linoleate Diol Synthase | Oleic acid, Palmitoleic acid | 8-Hydroperoxyoctadecenoic acid, 8-Hydroperoxyhexadecenoic acid |
| Lactobacillus plantarum | Linoleic acid Δ9 hydratase | Linoleic acid | (S)-10-hydroxy-cis-12-octadecenoic acid |
| Burkholderia thailandensis | Omega-6 Linoleate Lipoxygenase | Linoleic acid | 13-Hydroxyoctadecadienoic acid |
| Cyanobacteria | Lipoxygenase | Linoleic acid | 13S-Hydroxyoctadecadienoic acid |
Based on the known enzymatic reactions, two primary biosynthetic routes for 8-hydroxy-9,11-octadecadiynoic acid can be proposed:
Direct Hydroxylation: A putative hydroxylase, likely a cytochrome P450 monooxygenase, could directly introduce a hydroxyl group at the C-8 position of a 9,11-octadecadiynoic acid precursor.
Lipoxygenase-Mediated Pathway: A hypothetical 8-lipoxygenase could act on a suitable polyunsaturated fatty acid precursor, leading to the formation of an 8-hydroperoxy intermediate. This intermediate would then be reduced by cellular peroxidases to the stable 8-hydroxy-9,11-octadecadiynoic acid.
Non-Enzymatic Formation Mechanisms of Oxygenated Fatty Acids
In addition to enzymatic processes, oxygenated fatty acids can be formed through non-enzymatic mechanisms, primarily through auto-oxidation. researchgate.netgerli.com
Auto-oxidation: This process involves the free-radical-mediated oxidation of unsaturated fatty acids. nih.govgerli.comnih.govresearchgate.netau.dk The reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent to a double or triple bond, forming a fatty acid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from another fatty acid molecule to form a hydroperoxide, thus propagating a chain reaction. These hydroperoxides can then be reduced to their corresponding hydroxy fatty acids. While auto-oxidation is less specific than enzymatic reactions and typically yields a mixture of positional isomers, it is a plausible route for the formation of minor amounts of 8-hydroxy-9,11-octadecadiynoic acid, particularly in environments with high oxidative stress.
Synthetic Methodologies for 8 Hydroxy 9,11 Octadecadiynoic Acid and Its Analogues
Chemoenzymatic Synthesis Strategies
Chemoenzymatic approaches combine the selectivity of biological catalysts with the versatility of chemical reactions to achieve efficient and specific syntheses. A prominent strategy in the synthesis of hydroxylated fatty acids involves the use of lipoxygenases (LOXs). These enzymes catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid, to produce hydroperoxy fatty acids, which can then be reduced to the corresponding hydroxy derivatives.
Lipoxygenases exhibit both regio- and stereoselectivity, making them powerful tools for introducing hydroxyl groups at specific positions with a defined stereochemistry. For instance, soybean lipoxygenase is well-known to convert linoleic acid primarily into 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid. This hydroperoxide can then be readily reduced to 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), a key analogue of the target compound. While the direct lipoxygenase-mediated synthesis of 8-hydroxy-9,11-octadecadiynoic acid is less commonly reported, the principle of using LOXs to generate chiral hydroperoxide intermediates is a cornerstone of chemoenzymatic strategies in this field.
The general chemoenzymatic process can be summarized in the following steps:
Enzymatic Oxidation: Incubation of a suitable polyunsaturated fatty acid precursor with a specific lipoxygenase to generate a hydroperoxy derivative.
Reduction: Chemical reduction of the hydroperoxide to the corresponding stable hydroxy fatty acid. Common reducing agents for this step include sodium borohydride (B1222165) or triphenylphosphine.
Purification: Chromatographic methods are typically employed to isolate the desired hydroxy fatty acid in high purity.
This chemoenzymatic approach offers the advantage of producing enantiomerically enriched compounds under mild reaction conditions, which is often challenging to achieve through purely chemical methods.
Stereocontrolled Chemical Synthesis Approaches
While chemoenzymatic methods are powerful, purely chemical syntheses offer the flexibility to create a wider range of analogues and to control stereochemistry in cases where suitable enzymes are not available. A common strategy in stereocontrolled synthesis is the use of chiral pool starting materials, which are naturally occurring, enantiomerically pure compounds.
For the synthesis of hydroxylated fatty acids, chiral precursors such as carbohydrates and hydroxy acids provide a scaffold with pre-defined stereocenters. Although a specific synthetic route for 13(S)-hydroxy-9Z,11E-octadecadienoic acid originating from D-mannitol is not extensively detailed in readily available literature, the general principles of using such chiral precursors are well-established. D-mannitol, with its multiple stereocenters, can be chemically modified to create key intermediates for the construction of the carbon chain of the fatty acid with the desired stereochemistry at the hydroxyl-bearing carbon.
A hypothetical synthetic sequence starting from a chiral precursor like D-mannitol would typically involve:
Protection and Deprotection: Selective protection of hydroxyl groups to allow for manipulation of specific positions.
Oxidative Cleavage: Breaking of carbon-carbon bonds to generate smaller, functionalized fragments.
Chain Elongation: Building the carbon backbone of the fatty acid using reactions such as Wittig olefination or Grignard reactions.
Introduction of Unsaturation: Formation of double or triple bonds at the desired positions.
Final Deprotection and Oxidation: Removal of protecting groups and oxidation of a terminal alcohol to a carboxylic acid.
These multi-step syntheses, while often lengthy, provide unparalleled control over the absolute configuration of all stereocenters in the final molecule.
Derivatization and Analogue Preparation
To investigate the structure-activity relationships and metabolic fate of 8-hydroxy-9,11-octadecadiynoic acid, the synthesis of various derivatives and analogues is essential. These modifications can include oxidation of the hydroxyl group, introduction of additional hydroxyl groups, or conversion to an epoxide.
Oxo-derivatives: The oxidation of the secondary alcohol in hydroxy fatty acids to a ketone yields oxo-derivatives. For example, 13(S)-HODE can be oxidized to 13-oxo-9Z,11E-octadecadienoic acid. chemfaces.com This transformation can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. These oxo-derivatives are often found as metabolites of their corresponding hydroxy precursors and may possess distinct biological activities.
Dihydroxy derivatives: The introduction of a second hydroxyl group can be accomplished through several methods. One common approach is the dihydroxylation of a double bond using reagents like osmium tetroxide or through epoxidation followed by hydrolysis. For instance, linoleic acid can be enzymatically converted to dihydroxy derivatives. acs.org The resulting vicinal diols can exist as different stereoisomers, and their synthesis often requires careful stereocontrol.
Epoxy derivatives: Epoxides of fatty acids are another important class of derivatives. They can be formed through the epoxidation of a double bond using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). In some biological systems, hydroxy fatty acids can be further metabolized to epoxy-alcohols by enzymes with hydroperoxide isomerase activity. acs.org The synthesis of these epoxy derivatives is of interest as they are often reactive intermediates in metabolic pathways.
The preparation of these derivatives allows for a systematic exploration of how different functional groups and their stereochemistry influence the biological properties of the parent hydroxy fatty acid.
Advanced Analytical and Structural Characterization of 8 Hydroxy 9,11 Octadecadiynoic Acid
High-Resolution Mass Spectrometry for Molecular Identification and Metabolite Profiling
High-resolution mass spectrometry (HRMS) is a cornerstone in the identification and profiling of 8-hydroxy-9,11-octadecadiynoic acid and its metabolites. Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR/MS) provide the requisite sensitivity and mass accuracy to determine the elemental composition and structure of these lipids. researchgate.netnih.gov
In the analysis of related hydroxy fatty acids, electrospray ionization (ESI) is a commonly employed soft ionization technique that generates protonated or deprotonated molecules, [M+H]⁺ or [M-H]⁻, respectively. For 8-hydroxy-9,11-octadecadiynoic acid, with a molecular formula of C₁₈H₂₈O₃, the expected exact mass of the neutral molecule is 292.2038 g/mol . metabolomicsworkbench.org
Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. Collision-induced dissociation (CID) of the precursor ion of a related compound, 8-hydroxy-9-oxo-12Z-octadecenoic acid, reveals characteristic fragmentation patterns. researchgate.net The fragmentation of 8-hydroxy-9,11-octadecadiynoic acid would be expected to yield specific product ions resulting from cleavages at positions alpha and beta to the hydroxyl group and along the hydrocarbon chain, providing insights into the location of the functional groups.
Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Related Hydroxy Fatty Acid
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion (m/z) | 295.2272 [M-H]⁻ | nih.gov |
| MS Level | MS2 | nih.gov |
| Collision Energy | 6V | nih.gov |
| Major Fragment Ions (m/z) | 277.2161, 195.1367, 172.0927 | nih.gov |
| Instrument Type | LC-ESI-QTOF | nih.gov |
Nuclear Magnetic Resonance Spectroscopy for Definitive Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and stereochemical assignment of 8-hydroxy-9,11-octadecadiynoic acid. ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
For related hydroxy fatty acids, the proton attached to the carbon bearing the hydroxyl group (CH-OH) typically resonates in the range of 3.4 to 4.5 ppm in the ¹H-NMR spectrum. The chemical shift is influenced by the surrounding functional groups and the solvent used. In methyl 8-hydroxy-11(E),9a-octadecenynoate, a compound with structural similarities, the proton at C-8 is observed at 4.48 ppm. aocs.org The protons adjacent to the diyne functionality would be expected to show characteristic chemical shifts and coupling constants.
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity between protons and carbons. For stereochemical assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be employed to determine the spatial proximity of protons, which is crucial for assigning the relative stereochemistry of the hydroxyl group in relation to the rest of the molecule. researchgate.net
Table 2: Representative ¹H-NMR Chemical Shifts for Protons in Related Hydroxy Fatty Acids
| Proton | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| -CHOH- | ~3.40 - 4.48 | m | aocs.org |
| -CH₂-COOH | ~2.20 - 2.30 | t | aocs.org |
| Olefinic H | ~5.48 - 6.16 | m | aocs.org |
| Terminal CH₃ | ~0.85 - 0.90 | t | aocs.org |
Chromatographic Method Development for Isolation and Quantification
The isolation and quantification of 8-hydroxy-9,11-octadecadiynoic acid from complex biological matrices rely on the development of robust chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques.
For the separation of hydroxy fatty acids, reversed-phase HPLC using a C18 column is a standard approach. nih.gov The mobile phase typically consists of a mixture of acetonitrile, water, and an acid modifier like formic acid or acetic acid to ensure good peak shape. Normal-phase HPLC can also be employed for the separation of isomers. cabidigitallibrary.org For instance, a method for separating hydroxyoctadecadienoic acid isomers used a silica (B1680970) column with a mobile phase of n-hexane, isopropanol, and acetic acid. cabidigitallibrary.org
Gas chromatography, usually coupled with mass spectrometry (GC-MS), requires derivatization of the fatty acid to increase its volatility. The carboxylic acid and hydroxyl groups are typically converted to their methyl ester and trimethylsilyl (B98337) (TMS) ether derivatives, respectively. Separation is then achieved on a capillary column with a polar stationary phase. researchgate.netepa.gov
Silica gel column chromatography is a fundamental technique for the preparative isolation of the compound from natural extracts or synthetic reaction mixtures.
Table 3: Example Chromatographic Conditions for the Analysis of Related Hydroxy Fatty Acids
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Reference |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water/Formic Acid | UV/MS | nih.gov |
| HPLC | Silica Gel | n-Hexane/Isopropanol/Acetic Acid | PDA | cabidigitallibrary.org |
| GC-MS | Capillary (polar) | Helium | MS | researchgate.netepa.gov |
Chirality Determination Techniques for Hydroxy-Polyynic Fatty Acids
The hydroxyl group at the C-8 position of 8-hydroxy-9,11-octadecadiynoic acid introduces a chiral center, resulting in the existence of (R) and (S) enantiomers. Determining the absolute configuration of this stereocenter is critical for understanding its biological activity.
The modified Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral alcohols. This method involves the derivatization of the hydroxyl group with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters. The analysis of the ¹H-NMR chemical shift differences (Δδ = δS - δR) of the protons near the newly formed chiral center allows for the assignment of the absolute configuration.
Another approach involves the use of chiral derivatizing agents followed by chromatographic separation. For example, the use of phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) as chiral derivatizing agents allows for the stereochemical analysis of α- and β-hydroxy fatty acids using LC-MS. nih.gov This method offers a time-efficient alternative to traditional techniques. nih.gov Steric analysis, which may involve comparing the chromatographic behavior or spectroscopic data of the natural product with that of synthetic standards of known configuration, is also a viable strategy. nih.gov
Table 4: Techniques for Chirality Determination of Hydroxy Fatty Acids
| Method | Principle | Application | Reference |
|---|---|---|---|
| Modified Mosher's Method | NMR analysis of diastereomeric MTPA esters | Determination of absolute configuration of chiral alcohols | |
| Chiral Derivatization with LC-MS | Chromatographic separation of diastereomers | Stereochemical analysis of α- and β-hydroxy fatty acids | nih.gov |
| Steric Analysis | Comparison with synthetic standards | Confirmation of absolute configuration | nih.gov |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 8-hydroxy-9,11-octadecadiynoic acid |
| 8-hydroxy-9-oxo-12Z-octadecenoic acid |
| methyl 8-hydroxy-11(E),9a-octadecenynoate |
| (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid |
| (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid |
| phenylglycine methyl ester |
Structure Activity Relationship Sar Investigations of 8 Hydroxy 9,11 Octadecadiynoic Acid Analogues
Influence of Hydroxyl Group Position and Stereochemistry on Biological Mechanisms
While direct SAR studies on 8-hydroxy-9,11-octadecadiynoic acid are limited, extensive research on its close structural analogues, the hydroxyoctadecadienoic acids (HODEs), provides significant insights into how the hydroxyl group's position and stereochemistry can dictate biological outcomes. These analogues, which feature double bonds instead of triple bonds, serve as valuable models.
The primary positional isomers in this family are 9-HODE and 13-HODE. Research has revealed that these isomers can have distinct, and sometimes opposing, biological effects. nih.gov For instance, in the context of atherosclerosis, 13-HODE is predominantly generated in the early stages and is associated with protective mechanisms via activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov In contrast, 9-HODE becomes more abundant in advanced stages of the disease and can promote pro-inflammatory effects through its action on the G protein-coupled receptor 132 (GPR132). nih.gov This suggests that a shift in the hydroxyl group's position from C-8 to a neighboring or more distant carbon could fundamentally alter the biological activity of hydroxy-octadecadiynoic acids.
Stereochemistry, referring to the three-dimensional arrangement of the hydroxyl group (L vs. D, or S vs. R configuration), is another critical factor. The biological synthesis of HODEs is often stereospecific, and different stereoisomers can exhibit varied activities. For example, 13(S)-HODE and 9(S)-HODE are known to activate PPAR-γ, contributing to their roles in cellular signaling. wikipedia.org The R and S enantiomeric forms of 13-HODE have been shown to have different proliferative effects on certain cancer cells, highlighting that the specific spatial orientation of the hydroxyl group is crucial for its interaction with biological targets. taylorandfrancis.com This principle strongly suggests that the L and D configurations of 8-hydroxy-9,11-octadecadiynoic acid would also lead to distinct biological activities due to stereospecific interactions with enzymes and receptors.
| Feature | 9-HODE | 13-HODE | Reference |
|---|---|---|---|
| Positional Effect | Predominant in advanced atherosclerosis; Pro-inflammatory actions via GPR132. | Predominant in early atherosclerosis; Protective mechanisms via PPAR-γ activation. | nih.gov |
| Stereochemical Effect (S-isomer) | Activates PPAR-γ; Potent ligand for GPR132. | Activates PPAR-γ; Weak ligand for GPR132. | nih.govwikipedia.org |
| Clinical Relevance | Elevated levels linked to various oxidative-stress-related diseases like rheumatoid arthritis and pancreatitis. | Levels also elevated in conditions of oxidative stress; has overlapping but not identical activities to 9-HODE. | wikipedia.orgwikipedia.org |
Impact of Alkynyl Moiety Configuration and Position on Bioactivity Profiles
The replacement of double bonds with triple bonds (alkynyl moieties) introduces significant structural and electronic changes to a fatty acid chain, which can profoundly impact its bioactivity. The rigid, linear geometry of the diyne cassette in 8-hydroxy-9,11-octadecadiynoic acid, in contrast to the kinked geometry of dienes, will alter how the molecule fits into enzyme active sites and interacts with cell membranes.
While direct SAR studies on the alkynyl configuration of this specific compound are not widely available, research on other acetylenic lipids indicates that the position of triple bonds is a key determinant of biological activity, particularly in properties like fungicidal effects. mdpi.com Furthermore, some fatty acids containing triple bonds are known to act as inhibitors of enzymes involved in unsaturated fatty acid metabolism. nih.gov This suggests that the 9,11-diyne structure could confer inhibitory properties on the molecule.
Alkynyl fatty acid analogues are often used as chemical probes in "click chemistry" to study lipid metabolism, under the assumption that the alkyne group is a subtle modification. acs.orgiris-biotech.de However, studies have shown that while an ω-alkyne (a triple bond at the end of the chain) may not affect nonenzymatic oxidation, it can alter the metabolic pathways of enzymatic oxidations. acs.org A study on adenosine (B11128) receptor ligands found that the length of an aliphatic alkyne chain at a specific position was crucial for optimal receptor interaction. nih.gov This implies that both the position and the electronic nature of the alkynyl groups in 8-hydroxy-9,11-octadecadiynoic acid are likely to be critical for its specific biological profile, potentially leading to different or more potent activities compared to its olefinic counterparts.
| Structural Feature | Potential Impact on Bioactivity | Underlying Principle | Reference |
|---|---|---|---|
| Linear Geometry | Alters binding to enzymes and receptors compared to bent diene structures. | The rigid, linear shape of the C-C≡C-C unit changes the overall molecular conformation. | quora.com |
| Bond Position | The specific location of the triple bonds (e.g., Δ9, Δ11) can determine the type and potency of biological activity, such as fungicidal properties. | Positional isomers interact differently with biological targets. | mdpi.com |
| Electronic Nature | Can act as an enzyme inhibitor or be redox-active, unlike more chemically inert double bonds. | Triple bonds are electron-rich and can participate in different chemical reactions. | nih.gov |
| Metabolic Fate | May alter the products of enzymatic oxidation compared to analogous fatty acids with double bonds. | Enzymes may process the alkynyl group differently, leading to a unique metabolic profile. | acs.org |
Comparative Analysis with Saturated and Unsaturated Fatty Acid Counterparts
Comparing 8-hydroxy-9,11-octadecadiynoic acid with its saturated (8-hydroxyoctadecanoic acid) and unsaturated dienoic (8-hydroxy-9,11-octadecadienoic acid) counterparts reveals fundamental differences in bioactivity stemming from the nature of the carbon-carbon bonds.
Saturated fatty acids, lacking double or triple bonds, are highly flexible and tend to pack tightly, which influences membrane fluidity. Their biological roles are often related to energy storage and structural components. The introduction of unsaturation dramatically changes these properties.
The presence of double bonds in octadecadienoic acids, such as linoleic acid and its hydroxylated metabolites (HODEs), introduces kinks into the fatty acid chain. quora.com This increases membrane fluidity and creates specific geometries recognized by enzymes and receptors, leading to a wide range of signaling functions, including roles in inflammation and cellular proliferation. nih.govwjarr.com For example, 9,12-octadecadienoic acid has been reported to possess anti-inflammatory and antimicrobial properties. wjarr.comresearchgate.net
The octadecadiynoic acid structure represents a further step away from the saturated analogue. The diyne moiety confers a rigid, linear segment within the chain. This unique structure can lead to novel biological activities not seen in the dienoic or saturated counterparts. For instance, some naturally occurring acetylenic fatty acids are toxic to bacteria, viruses, and fungi, serving as chemical defense agents in plants. mdpi.com Furthermore, some triple-bonded fatty acids have been shown to be potent electron transfer agents, indicating they are redox-active compounds, a property that could influence cellular systems modulated by redox state. nih.gov This suggests that 8-hydroxy-9,11-octadecadiynoic acid may possess distinct cytotoxic, antimicrobial, or redox-modulating activities that differ significantly from its more common saturated and dienoic fatty acid relatives.
| Fatty Acid Type | Key Structural Feature | Primary Biological Roles/Properties | Reference |
|---|---|---|---|
| Saturated (Octadecanoic) | Only single C-C bonds; flexible chain. | Energy storage, structural components of membranes. | quora.com |
| Unsaturated (Octadecadienoic) | cis-Double bonds create kinks in the chain. | Signaling (e.g., inflammation), modulation of membrane fluidity, antimicrobial activity. | nih.govresearchgate.net |
| Unsaturated (Octadecadiynoic) | Triple bonds create a rigid, linear segment. | Potential enzyme inhibition, redox activity, antimicrobial/antifungal properties. | mdpi.comnih.gov |
Biotechnological Production and Bioprocess Engineering for 8 Hydroxy 9,11 Octadecadiynoic Acid
Strain Development and Genetic Engineering for Enhanced Production
There is no published research detailing the development of microbial strains, such as recombinant Escherichia coli, for the production of 8-hydroxy-9,11-octadecadiynoic acid. The specific enzymes required for its biosynthesis have not been identified or heterologously expressed for this purpose.
Fermentation Process Optimization for Microbial Production
As no microbial production of 8-hydroxy-9,11-octadecadiynoic acid has been reported, there are no studies on the optimization of fermentation parameters like carbon and nitrogen sources, pH, temperature, or shaking speed for this specific compound.
Enzymatic Bioconversion Systems for High-Yield Production
The use of isolated enzymes, such as lipoxygenases or other biocatalysts, for the specific conversion of precursors into 8-hydroxy-9,11-octadecadiynoic acid has not been described in the scientific literature. Research has focused on dienoic, not diynoic, fatty acids.
Downstream Processing and Scalability Considerations in Biomanufacturing
Without a production method, details regarding downstream processing, purification, and scalability for the biomanufacturing of 8-hydroxy-9,11-octadecadiynoic acid are not available.
Future Research Directions and Translational Perspectives for 8 Hydroxy 9,11 Octadecadiynoic Acid
Integrated Omics Approaches in Lipidomics and Metabolomics Research
The comprehensive characterization of 8-hydroxy-9,11-octadecadiynoic acid within biological systems necessitates the use of integrated "omics" technologies. Lipidomics and metabolomics, which involve the large-scale study of lipids and small molecules, are central to this endeavor. Future research will likely depend on high-resolution mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify the compound in complex biological samples like plasma, tissues, and cells. nih.govresearchgate.net
These approaches can elucidate the metabolic fate of 8-hydroxy-9,11-octadecadiynoic acid, identifying potential downstream metabolites and biomarkers. researchgate.netnih.gov By correlating its levels with physiological or pathological states, metabolomics can generate hypotheses about its biological role. researchgate.net For instance, studies on similar oxidized linoleic acid metabolites (OXLAMs), such as 9-HODE and 13-HODE, have successfully used metabolomics to link them to oxidative stress and inflammation, providing a blueprint for investigating 8-hydroxy-9,11-octadecadiynoic acid. nih.gov Integrating these datasets with genomics and proteomics could reveal the genetic and protein-level machinery that regulates its synthesis and signaling functions.
Table 1: Potential Omics-Based Research Strategies
| Research Area | Technique | Potential Insights |
|---|---|---|
| Identification & Quantification | LC-MS/MS-based targeted lipidomics | Accurate measurement of the compound in various biological matrices. |
| Metabolic Pathway Analysis | Global (untargeted) metabolomics | Discovery of novel downstream metabolites and associated metabolic pathways. |
| Biomarker Discovery | Correlative analysis with clinical data | Identification of the compound as a potential biomarker for health or disease states. |
| Functional Genomics | Integration with CRISPR screens | Uncovering genes and enzymes responsible for its biosynthesis and degradation. |
Advanced Computational Chemistry and Molecular Modeling Studies
Advanced computational methods are poised to accelerate our understanding of 8-hydroxy-9,11-octadecadiynoic acid at a molecular level, even ahead of extensive empirical research. mdpi.com Molecular modeling can predict its three-dimensional structure and physicochemical properties, such as its octanol/water partition coefficient and McGowan's characteristic volume. chemeo.com These in silico techniques are crucial for exploring how the unique diyne (two triple bonds) and hydroxyl functionalities influence the molecule's shape, reactivity, and ability to interact with biological targets.
Quantum mechanics (QM) and molecular dynamics (MD) simulations can be employed to model the interactions between 8-hydroxy-9,11-octadecadiynoic acid and potential protein targets, such as enzymes or receptors. This can help predict binding affinities and modes of action, guiding the design of laboratory experiments. For example, by modeling its docking into the active sites of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), researchers could hypothesize whether it acts as a substrate or an inhibitor. nih.gov Such computational studies are invaluable for prioritizing experimental research and interpreting results. mdpi.com
Table 2: Applications of Computational Chemistry
| Computational Method | Application for 8-Hydroxy-9,11-octadecadiynoic acid |
|---|---|
| Quantum Mechanics (QM) | Elucidation of electronic structure and chemical reactivity. |
| Molecular Dynamics (MD) Simulations | Prediction of conformational flexibility and interactions with water or lipid membranes. |
| Molecular Docking | Identification of potential binding pockets in proteins (receptors, enzymes). |
| QSAR Modeling | Prediction of biological activity based on molecular structure. |
Exploration of Novel Biological Functions and Signaling Pathways
A primary objective for future research is to uncover the specific biological activities of 8-hydroxy-9,11-octadecadiynoic acid and the signaling pathways it modulates. Drawing parallels from other octadecanoids, this compound could be involved in a wide range of physiological processes, including inflammation, cell proliferation, and metabolic regulation. nih.gov For example, the related compound 8-oxo-9-octadecenoic acid has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.gov
Future investigations should assess whether 8-hydroxy-9,11-octadecadiynoic acid can influence similar inflammatory cascades in macrophage and other immune cell lines. nih.gov Furthermore, many hydroxy fatty acids are known to be ligands for peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid metabolism and inflammation. nih.gov It will be crucial to determine if 8-hydroxy-9,11-octadecadiynoic acid can bind to and activate PPAR isoforms or other nuclear receptors, thereby uncovering a direct mechanism for gene regulation.
Table 3: Potential Biological Activities and Pathways for Investigation
| Biological Process | Potential Signaling Pathway | Experimental Approach |
|---|---|---|
| Inflammation | NF-κB, MAPK (JNK, ERK) | Cytokine profiling (ELISA), Western blot for phosphorylated proteins in LPS-stimulated macrophages. nih.gov |
| Metabolic Regulation | PPARα, PPARγ | Reporter gene assays, analysis of target gene expression (e.g., fatty acid uptake genes). nih.gov |
| Cell Proliferation | Cell cycle regulators | Cell viability assays (e.g., MTT), apoptosis assays in various cell lines. nih.gov |
| Oxidative Stress | Nrf2 pathway | Measurement of reactive oxygen species (ROS), expression of antioxidant enzymes. |
Development of Sustainable and Economically Viable Production Platforms
For 8-hydroxy-9,11-octadecadiynoic acid to be studied extensively and translated into potential applications, efficient and sustainable methods for its production are required. Traditional chemical synthesis of complex fatty acids can be challenging, multi-stepped, and reliant on harsh conditions. mdpi.com Therefore, biotechnological approaches present a more sustainable and economically viable alternative.
Future research should focus on biocatalytic synthesis using purified enzymes or whole-cell microbial systems. Enzymes such as lipoxygenases (LOXs) and cytochrome P450 monooxygenases (CYPs) are known to hydroxylate fatty acids with high specificity. mdpi.comresearchgate.net The discovery or engineering of an enzyme capable of acting on a substrate with conjugated diyne bonds is a key research goal. This could involve screening novel enzymes from diverse microbial sources or using directed evolution to alter the substrate specificity of known enzymes. researchgate.net The expression of such a biosynthetic pathway in a microbial host like Escherichia coli or Saccharomyces cerevisiae could enable scalable and cost-effective production from renewable feedstocks. mdpi.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
